(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride
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Overview
Description
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride is a chiral boronic ester compound. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound’s unique structure, which includes a pyrrolidine ring and a pinanediol ester, makes it a valuable reagent in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride typically involves the reaction of (S)-2-Pyrrolidineboronic acid with (-)-pinanediol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
- Dissolving (S)-2-Pyrrolidineboronic acid in an appropriate solvent.
- Adding (-)-pinanediol to the solution.
- Introducing hydrochloric acid to catalyze the esterification reaction.
- Purifying the resulting product through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted boronic esters.
Scientific Research Applications
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs and therapeutic agents, especially those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride exerts its effects involves the interaction of the boronic ester with various molecular targets. The boron atom in the compound can form reversible covalent bonds with diols, amines, and other nucleophiles. This property is exploited in catalysis and synthesis, where the compound acts as a chiral catalyst or reagent, facilitating the formation of specific products through selective interactions with substrates.
Comparison with Similar Compounds
Similar Compounds
®-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride: The enantiomer of the compound, used in similar applications but with different chiral properties.
Phenylboronic acid pinanediol ester: Another boronic ester used in organic synthesis, but with a different structure and reactivity.
Methylboronic acid pinanediol ester: A simpler boronic ester used in various chemical reactions.
Uniqueness
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride is unique due to its chiral pyrrolidine ring and pinanediol ester, which provide distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of chirality is crucial for the formation of specific enantiomers.
Properties
Molecular Formula |
C14H25BClNO2 |
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Molecular Weight |
285.62 g/mol |
IUPAC Name |
(2S)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12+,14-;/m0./s1 |
InChI Key |
OVVMNBVQOPZMPY-KQDUUDLUSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H]4CCCN4.Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
Origin of Product |
United States |
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